(2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound characterized by its unique structural features that include a thiazolo-triazine core. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
This compound is classified under the category of thiazolo-triazines, which are known for their diverse chemical properties and biological activities. The molecular formula is with a molecular weight of 407.4 g/mol. The IUPAC name reflects its complex structure, indicating the presence of benzyl and dimethoxybenzylidene substituents attached to the thiazolo-triazine framework.
The synthesis of (2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. Key starting materials include benzyl derivatives and thiazolo-triazine precursors. Common solvents used in these reactions are dichloromethane or ethanol, often in the presence of catalysts like palladium or copper complexes.
Industrial Production Methods: In industrial settings, large-scale batch reactors may be employed with automated control systems to optimize reaction parameters. Continuous flow reactors can also enhance efficiency and scalability. Purification methods such as recrystallization or chromatography are crucial for achieving high-purity final products.
The molecular structure of (2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H17N3O4S |
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | (2Z)-6-benzyl-2-[(2,5-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
| InChI | InChI=1S/C21H17N3O4S/c1-27-15-8-9-17(28-2)14(11-15)12-18-20(26)24-21(29-18)22-19(25)16(23-24)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3/b18-12- |
| InChI Key | DHDREQDRDUAWIZ-PDGQHHTCSA-N |
This structure highlights the intricate arrangement of atoms within the compound and provides insight into its potential reactivity and interactions.
(2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can participate in several chemical reactions:
Reagents such as acids and bases are frequently employed alongside solvents like acetonitrile or dimethyl sulfoxide. The optimization of reaction conditions—temperature, pressure, and pH—is essential for directing the desired reaction pathway.
The products resulting from these reactions vary based on specific reagents and conditions. For instance:
These transformations underscore the versatility of (2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione in synthetic organic chemistry.
The mechanism of action for (2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors that modulate their activity. These interactions can lead to various biological effects that are currently being explored in research contexts related to antimicrobial and anticancer properties.
The physical properties of (2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione include:
Chemical stability is an important aspect; this compound is generally stable under standard laboratory conditions but may require specific handling when exposed to reactive agents.
Relevant data regarding solubility and reactivity should be evaluated through experimental studies to fully characterize its behavior in various environments.
(2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several notable applications:
These applications highlight the compound's significance across multiple scientific disciplines and its potential role in advancing research initiatives aimed at addressing health challenges.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2